Pyridin-4-ol

Organic Synthesis Reaction Selectivity Nucleophilicity

Pyridin-4-ol, also commonly referred to as 4-hydroxypyridine, is a heteroaromatic compound with the molecular formula C5H5NO. It is a fundamental building block in organic synthesis, existing in tautomeric equilibrium with its keto form, 4-pyridone.

Molecular Formula C5H5NO
Molecular Weight 95.10 g/mol
CAS No. 3454-03-3
Cat. No. B7766527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-ol
CAS3454-03-3
Molecular FormulaC5H5NO
Molecular Weight95.10 g/mol
Structural Identifiers
SMILESC1=CNC=CC1=O
InChIInChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7)
InChIKeyGCNTZFIIOFTKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-4-ol (CAS 3454-03-3) Procurement: Sourcing a Versatile Heteroaromatic Building Block


Pyridin-4-ol, also commonly referred to as 4-hydroxypyridine, is a heteroaromatic compound with the molecular formula C5H5NO. It is a fundamental building block in organic synthesis, existing in tautomeric equilibrium with its keto form, 4-pyridone. The position of this equilibrium is highly dependent on the chemical environment: the enol form (4-hydroxypyridine) predominates in the gas phase and nonpolar solvents, while the keto form (4-pyridone) is favored in polar solvents and the solid state [1]. This dynamic behavior distinguishes it from its regioisomers (2- and 3-hydroxypyridine) and dictates its unique reactivity profile, making it a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, and advanced materials [2].

Why 2-Hydroxypyridine or 3-Hydroxypyridine Cannot Substitute for Pyridin-4-ol in Critical Applications


The simple substitution of one hydroxypyridine isomer for another is not feasible in many applications due to fundamental differences in their electronic structure and reactivity. While 3-hydroxypyridine behaves as a typical phenol, Pyridin-4-ol and its 2-isomer exist in tautomeric equilibrium with their respective pyridone forms, which dramatically alters their nucleophilic character and binding capabilities [1]. This difference leads to distinct outcomes in chemical reactions: for instance, in reactions with electrophiles, 4-hydroxypyridine directs attack to its nitrogen atom, 3-hydroxypyridine directs attack to its oxygen atom, and 2-hydroxypyridine acts as an ambidentate nucleophile, yielding a mixture of products [2]. Consequently, procurement of the specific isomer is critical for ensuring predictable regioselectivity and product purity in synthetic pathways and material design.

Quantitative Evidence Guide: Verifiable Performance Differentiation of Pyridin-4-ol vs. Analogs


Nucleophilic Site Selectivity: 4-Hydroxypyridine vs. 2- and 3-Hydroxypyridine in SNAr Reactions

In reactions with 1-chloro-2,4,6-trinitrobenzene, the three isomeric hydroxypyridines demonstrate completely different nucleophilic attack sites. 4-Hydroxypyridine produces the product of attack exclusively at the nitrogen atom, while 3-hydroxypyridine reacts solely at the oxygen atom. In contrast, 2-hydroxypyridine acts as an ambidentate nucleophile, giving a mixture of both N- and O-attack products [1]. This unique, singular selectivity of 4-hydroxypyridine for N-attack provides a predictable synthetic outcome, which is critical for process chemists.

Organic Synthesis Reaction Selectivity Nucleophilicity

Antiproliferative Activity: Palladium(II) Complexes of 4-Hydroxypyridine vs. 2- and 3-Hydroxypyridine Isomers

A comparative study of three palladium(II) complexes of the form trans-PdL2Cl2 (where L = 2-, 3-, or 4-hydroxypyridine) against human ovarian cancer cell lines (A2780, A2780cisR, A2780ZD0473R) revealed that the ligand's OH group position significantly alters activity. While all complexes were generally less active than cisplatin, the 2-hydroxypyridine complex (TH6) was the most active among the three [1]. This demonstrates that the 4-hydroxypyridine isomer imparts a distinct biological activity profile to its metal complexes compared to its regioisomers, a factor that is crucial when screening for lead compounds.

Medicinal Chemistry Bioinorganic Chemistry Anticancer Research

Corrosion Inhibition Efficiency: 4-Hydroxypyridine vs. 2-Hydroxypyridine and 4-Mercaptopyridine

The corrosion inhibition performance of pyridine derivatives on tool steel in 0.5 M HCl follows a clear sequence based on functional group and position: 4-mercaptopyridine (4MP) > 2-mercaptopyridine (2MP) > 4-hydroxypyridine (4HP) > 2-hydroxypyridine (2HP) [1]. Importantly, 4-hydroxypyridine outperforms its 2-hydroxy isomer (4HP > 2HP), providing a quantifiable advantage in this application. While not as potent as mercapto-analogs, 4-hydroxypyridine is recognized as a 'green chemistry' alternative due to its lower toxicity and environmental compatibility [2].

Corrosion Science Materials Chemistry Green Chemistry

Metal Coordination Mode: Pyridin-4-ol's Ambivalent N/O-Binding vs. Isomers

The tautomeric equilibrium of 4-hydroxypyridine (with its 4-pyridone form) gives it a unique ability to act as a bifunctional ligand for metal centers. In contrast to 3-hydroxypyridine, which is a 'true' hydroxypyridine, 4-hydroxypyridine can coordinate to metal ions via its nitrogen atom (in the pyridone form) or its oxygen atom (in the enol form) [1]. A crystallographic study of a silver(I) complex revealed a polymeric chain structure where the ligand coordinates through both its N and O atoms, creating a T-shaped geometry at the Ag(I) center [2]. This dual coordination mode is not observed with the 3-isomer and differs from the 2-isomer's behavior, enabling the construction of novel supramolecular architectures and metal-organic frameworks.

Coordination Chemistry Crystal Engineering Supramolecular Chemistry

Tautomerization Energy Barrier: Pyridin-4-ol vs. 2-Hydroxypyridine

Density Functional Theory (DFT) calculations reveal a significant kinetic difference in the water-assisted tautomerization of 2- and 4-hydroxypyridine to their respective pyridone forms. The 2-hydroxypyridine (2-HP) to 2-pyridone (2-PY) isomerization occurs most readily via a concerted mechanism with two water molecules, characterized by a lower activation energy [1]. In contrast, the direct 4-HP to 4-PY reaction model does not give small activation energies and instead was found to proceed more readily through a dimeric (4-HP)2(H2O)2 complex via a transient ion-pair intermediate [1]. This higher energy barrier and distinct mechanism for the 4-isomer indicate that its tautomeric state can be more effectively 'locked' or controlled by the choice of reaction conditions (e.g., solvent polarity), offering a level of kinetic control not available with the 2-isomer.

Computational Chemistry Physical Organic Chemistry Reaction Mechanisms

Optimal Procurement and Application Scenarios for Pyridin-4-ol Based on Evidence


Synthesis of N-Alkylated Pyridone Derivatives as Pharmaceutical Intermediates

The exclusive N-attack selectivity of Pyridin-4-ol in SNAr reactions, as demonstrated against the 1-chloro-2,4,6-trinitrobenzene electrophile [1], makes it the preferred starting material for synthesizing N-alkylated 4-pyridone derivatives. This is a critical step in producing intermediates for drugs like Trelagliptin succinate and Dolutegravir sodium [2]. Procuring Pyridin-4-ol over the 2- or 3-isomer ensures a high-yielding, selective synthesis of the N-substituted product, eliminating the need for difficult separations of O-alkylated byproducts.

Formulation of Eco-Conscious Corrosion Inhibitors for Industrial Pickling

For applications where a balance between performance and environmental impact is required, Pyridin-4-ol is a data-supported choice. While not as potent as mercapto-derivatives, it is more effective than its 2-hydroxy isomer in inhibiting tool steel corrosion in acidic media [3]. Furthermore, its recognition as a 'green chemistry' alternative [4] provides a clear procurement rationale for formulators aiming to meet stricter environmental, health, and safety (EHS) standards in industrial cleaning and acid pickling processes.

Design of Novel Supramolecular Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ambivalent coordination chemistry of Pyridin-4-ol, capable of binding metals via its N or O atoms due to its tautomerism, is a key design element for crystal engineering [5]. Its demonstrated ability to form a polymeric chain with Ag(I) ions, featuring strong O-H···O hydrogen bonds and π-π stacking [6], makes it a valuable building block for creating porous materials with applications in gas storage, separation, and catalysis. This structural feature is distinct from that of its 3- and 2-isomers.

Synthesis of Palladium-Based Anticancer Complexes with a Distinct Activity Profile

Research has established that the position of the hydroxyl group on the pyridine ligand has a 'profound effect' on the antiproliferative activity of trans-Pd(L)2Cl2 complexes [7]. Pyridin-4-ol should therefore be the ligand of choice when the specific activity profile associated with the 4-position (complex TH7) is desired in a screening library or lead optimization campaign. This targeted procurement ensures the generation of the intended chemical space and biological fingerprint, avoiding the different profiles of the 2- and 3-hydroxy analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.